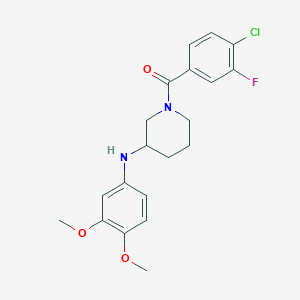![molecular formula C16H17F3N2 B6135899 N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, also known as Lasmiditan, is a novel drug that is being developed for the treatment of acute migraine attacks. It belongs to a class of drugs called "serotonin receptor agonists" and is specifically designed to target the 5-HT1F receptor subtype.
Mecanismo De Acción
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine works by activating the 5-HT1F receptor subtype, which is found in high concentrations in the trigeminal nerve, a key player in the development of migraines. By activating this receptor, this compound inhibits the release of pro-inflammatory neuropeptides, thereby reducing pain and other symptoms associated with migraines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the ability to reduce the release of pro-inflammatory neuropeptides, increase blood flow to the brain, and decrease the activity of pain-sensing neurons. These effects are thought to be responsible for its ability to relieve migraine pain and associated symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine is its specificity for the 5-HT1F receptor subtype, which reduces the risk of side effects associated with non-specific activation of other serotonin receptors. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in treating migraines that last longer than a few hours.
Direcciones Futuras
There are several potential future directions for research on N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine, including:
1. Further investigation of its mechanism of action and the role of the 5-HT1F receptor subtype in the development of migraines.
2. Development of more potent and longer-lasting analogs of this compound.
3. Investigation of its potential use in the treatment of other neurological disorders, such as cluster headaches and trigeminal neuralgia.
4. Exploration of its potential use in combination with other drugs for the treatment of migraines.
5. Investigation of its safety and efficacy in special populations, such as pregnant women and children.
Conclusion:
In conclusion, this compound is a promising new drug for the treatment of acute migraines, with a specific mechanism of action and a favorable safety profile. While further research is needed to fully understand its potential benefits and limitations, it represents a significant step forward in the treatment of this debilitating condition.
Métodos De Síntesis
The synthesis of N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with 4-pyridinemethanol to yield the corresponding imine. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 2-bromopropane to form the final product.
Aplicaciones Científicas De Investigación
N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine has been the subject of extensive scientific research, with numerous studies conducted to investigate its efficacy and safety in the treatment of migraines. These studies have shown that this compound is effective in relieving migraine pain and associated symptoms, such as nausea and sensitivity to light and sound.
Propiedades
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2/c1-12(21-11-13-5-7-20-8-6-13)9-14-3-2-4-15(10-14)16(17,18)19/h2-8,10,12,21H,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSLLFAMNYONRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B6135825.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6135840.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B6135860.png)

![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![(1-{3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanoyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6135897.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)

![{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B6135909.png)
![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![2-(1,3-benzothiazol-2-yl)-4-{[(3-fluorophenyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6135915.png)